molecular formula C20H40O2 B14675425 2-Methylnonadecanoic acid CAS No. 32013-83-5

2-Methylnonadecanoic acid

Cat. No.: B14675425
CAS No.: 32013-83-5
M. Wt: 312.5 g/mol
InChI Key: JEDJVGRAYGJZIE-UHFFFAOYSA-N
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Description

Classification and Structural Context of Branched-Chain Fatty Acids (BCFAs)

Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by the presence of one or more alkyl branches, most commonly methyl groups, along their linear carbon skeleton. acs.orgwikipedia.org Unlike their straight-chain counterparts, the presence of these branches introduces a kink in the molecule, which alters its physical properties. ontosight.ai BCFAs are typically saturated and can be categorized based on the length of their main carbon chain into short-chain (fewer than 6 carbons), medium-chain (6–12 carbons), long-chain (13–21 carbons), and very-long-chain (more than 21 carbons) fatty acids. acs.org

A primary classification of BCFAs is based on the position of the methyl group relative to the omega (ω) end of the fatty acid chain. gerli.com The two main types are:

iso-BCFAs , where the methyl group is located on the penultimate carbon atom (the second-to-last carbon from the methyl end). acs.orggerli.com

anteiso-BCFAs , where the methyl group is on the antepenultimate carbon atom (the third-to-last carbon from the methyl end). acs.orggerli.com

Beyond these common forms, BCFAs can also have methyl groups at other positions or even multiple methyl branches. gerli.com These structural variations are significant as they influence the fluidity and other properties of cell membranes where these fatty acids are incorporated. quora.comresearchgate.net

Significance of Methyl-Branched Fatty Acids in Biological Systems

Methyl-branched fatty acids are integral components of lipids in a wide array of organisms, from bacteria to mammals, and play crucial roles in various biological processes. acs.orgnih.gov In bacteria, BCFAs are major constituents of membrane lipids, contributing to the regulation of membrane fluidity, which is essential for survival in diverse and extreme environments. researchgate.netnih.govlipotype.com They are found in the cell membranes of bacteria in the rumen of ruminant animals like cattle and sheep, and consequently are present in dairy products and meat. gerli.com

In humans, BCFAs have been identified in various tissues and substances including the vernix caseosa (the waxy coating on newborn infants), skin, and blood. acs.orgnih.gov Research suggests that BCFAs are not inert molecules but possess bioactive properties. acs.org For instance, certain BCFAs have demonstrated anti-inflammatory and anti-cancer effects in cellular and animal studies. acs.org They are also involved in lipid metabolism and can influence the expression of genes related to lipid synthesis and inflammation. nih.gov The nematode Caenorhabditis elegans has been shown to require the synthesis of specific iso-methyl BCFAs for its growth and development, highlighting their essentiality in some eukaryotes. quora.comnih.gov

Overview of 2-Methylnonadecanoic Acid as a Specific Branched-Chain Saturated Fatty Acid

2-Methylnonadecanoic acid is a long-chain, saturated fatty acid with the chemical formula C₂₀H₄₀O₂. nih.govepa.gov Its structure consists of a nineteen-carbon chain (nonadecanoic acid) with a methyl group attached to the second carbon atom (the alpha-carbon). ontosight.ai This specific placement of the methyl group near the carboxyl end of the molecule distinguishes it from the more common iso and anteiso BCFAs.

As a member of the BCFAs, 2-methylnonadecanoic acid is a component of lipids and is involved in fundamental biological functions such as energy storage and forming the structure of cellular membranes. ontosight.ai While found in small quantities in some animal fats and oils, the unique positioning of its methyl group influences its physical properties, such as its melting point and solubility, compared to its straight-chain isomer, arachidic acid. ontosight.ai The presence of 2-methyl branched fatty acids has been noted in marine organisms, such as the cyanobacterium Trichodesmium erythraeum, where they are found in high abundance and are thought to play specific ecological roles. nih.govresearchgate.net

Table 1: Chemical Properties of 2-Methylnonadecanoic Acid

Property Value Source
Molecular Formula C₂₀H₄₀O₂ nih.govepa.gov
Molecular Weight 312.5 g/mol nih.gov
IUPAC Name 2-methylnonadecanoic acid nih.gov
CAS Number 32013-83-5 nih.gov

Properties

CAS No.

32013-83-5

Molecular Formula

C20H40O2

Molecular Weight

312.5 g/mol

IUPAC Name

2-methylnonadecanoic acid

InChI

InChI=1S/C20H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20(21)22/h19H,3-18H2,1-2H3,(H,21,22)

InChI Key

JEDJVGRAYGJZIE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(C)C(=O)O

Origin of Product

United States

Biosynthesis and Metabolic Pathways of 2 Methylnonadecanoic Acid and Branched Chain Fatty Acids

General Mechanisms of Branched-Chain Fatty Acid Biosynthesis

The creation of BCFAs relies on the cell's primary fatty acid synthesis systems, with specific adaptations for initiating and elongating a branched-chain structure.

In plants, de novo fatty acid synthesis is a fundamental process that occurs within the plastids. researchgate.net This process utilizes acetyl-CoA, primarily derived from photosynthesis, as the initial building block and malonyl-acyl carrier protein (ACP) as the two-carbon donor for chain elongation. researchgate.netyoutube.com The synthesis is carried out by the fatty acid synthase (FAS) complex, a multi-enzyme system. researchgate.net The primary products are typically saturated C16 and C18 acyl-ACPs. oup.com While the standard pathway leads to straight-chain fatty acids, the incorporation of branched primers allows for the synthesis of BCFAs. Although plant cells also have fatty acid synthesis enzymes in the endoplasmic reticulum membrane, these are mainly involved in modifying fatty acids synthesized earlier in the plastids, such as elongation and desaturation. brainkart.com

The key enzymes in the plastidial FAS complex include:

Acetyl-CoA carboxylase (ACCase) : Catalyzes the first committed step, the carboxylation of acetyl-CoA to malonyl-CoA. aocs.org

β-ketoacyl-ACP synthase (KAS) : Catalyzes the condensation reactions that extend the acyl chain. researchgate.netwikipedia.org

3-ketoacyl-ACP reductase (KAR) , β-hydroxyacyl-ACP dehydratase (HAD) , and enoyl-ACP reductase (ENR) : Perform the subsequent reduction, dehydration, and second reduction steps to form a saturated, elongated acyl-ACP. researchgate.net

Table 1: Key Enzymes in Plastidial De Novo Fatty Acid Synthesis

Enzyme Abbreviation Function
Acetyl-CoA carboxylase ACCase Catalyzes the formation of malonyl-CoA from acetyl-CoA. aocs.org
β-ketoacyl-ACP synthase KAS Condenses the acyl primer with malonyl-ACP to elongate the chain. researchgate.net
3-ketoacyl-ACP reductase KAR Reduces the 3-ketoacyl-ACP intermediate. researchgate.net
β-hydroxyacyl-ACP dehydratase HAD Dehydrates the β-hydroxyacyl-ACP intermediate. researchgate.net
Enoyl-ACP reductase ENR Reduces the enoyl-ACP intermediate to form a saturated acyl-ACP. researchgate.net

Fatty acids synthesized de novo in plastids (typically up to C18) can be further elongated in the endoplasmic reticulum (ER). nih.gov This process is carried out by a membrane-bound multi-enzyme system known as the fatty acid elongase (FAE) complex. nih.gov The reactions are analogous to de novo synthesis but use acyl-CoA esters as substrates instead of acyl-ACPs, and the individual enzymatic activities are performed by separate proteins rather than a single multifunctional complex. utah.eduhuji.ac.il

The FAE complex consists of four core enzymes:

3-ketoacyl-CoA synthase (KCS) : This is the rate-limiting enzyme that catalyzes the condensation of an acyl-CoA with malonyl-CoA, determining the chain-length specificity of the elongation cycle. nih.govfrontiersin.org

3-ketoacyl-CoA reductase (KCR) : Reduces the resulting 3-ketoacyl-CoA. nih.gov

3-hydroxyacyl-CoA dehydratase (HCD) : Dehydrates the 3-hydroxyacyl-CoA. nih.gov

trans-2,3-enoyl-CoA reductase (ECR) : Reduces the trans-2,3-enoyl-CoA to produce an acyl-CoA elongated by two carbons. nih.gov

This cycle is repeated to produce very-long-chain fatty acids (VLCFAs), which can have 20 or more carbons. nih.govnih.gov The synthesis of 2-Methylnonadecanoic acid (C20) from a shorter methyl-branched precursor would involve such elongation steps.

The defining feature of BCFAs is the methyl branch, which originates from specific short-chain acyl-CoA primers that are used to initiate fatty acid synthesis instead of the usual acetyl-CoA. These branched primers are often derived from the catabolism of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine. nih.govpnas.org

The process generally follows these steps:

Transamination : A BCAA is converted to its corresponding branched-chain α-ketoacid by a BCAA transferase enzyme. nih.govyoutube.com

Decarboxylation : The α-ketoacid is then decarboxylated by a branched-chain-α-ketoacid dehydrogenase complex to produce a branched short-chain acyl-CoA. nih.govnih.gov

Valine yields isobutyryl-CoA.

Leucine yields isovaleryl-CoA.

Isoleucine yields 2-methylbutyryl-CoA.

Initiation of FAS : This branched short-chain acyl-CoA serves as the primer for the FAS or FAE systems, which then extend the chain using malonyl-CoA as the two-carbon donor, resulting in a long-chain BCFAs. nih.govnih.gov

For example, the synthesis of anteiso-BCFAs, which have a methyl group on the antepenultimate carbon, is initiated by 2-methylbutyryl-CoA derived from isoleucine. nih.gov The synthesis of 2-Methylnonadecanoic acid, which has a methyl group at the C-2 (alpha) position, suggests a different mechanism, likely involving the use of methylmalonyl-CoA instead of malonyl-CoA during an elongation step. nih.gov

Specific Biosynthetic Routes for Methyl-Branched Fatty Acids

While the general mechanisms provide a framework, specific organisms have evolved unique pathways and enzymes for the synthesis of methyl-branched fatty acids.

Mycobacterium tuberculosis and related species are renowned for their complex cell envelopes, which are rich in unique, multi-methyl-branched fatty acids like mycolic acids. nih.govresearchgate.net The synthesis of these lipids is crucial for the bacterium's survival and pathogenicity.

Mycolic acids are very long (C60-C90) α-alkyl, β-hydroxy fatty acids. Their biosynthesis involves several key features:

A type I fatty acid synthase (FAS-I) produces a bimodal distribution of straight-chain fatty acids, C16-C18 and C24-C26 acyl-CoAs. nih.gov

A type II fatty acid synthase (FAS-II) system elongates these precursors to create the long "meroacid" chain. nih.gov

Methyl branches are introduced by using methylmalonyl-CoA instead of malonyl-CoA as the extender unit during elongation cycles catalyzed by specialized polyketide synthases (PKS). researchgate.net This process adds a methyl group at the same time as the chain is extended by two carbons.

The mycocerosic acid synthase (Mas), for instance, uses methylmalonyl-CoA to generate the characteristic multi-methyl branching pattern of mycocerosic acids. researchgate.net

This mechanism of using methylmalonyl-CoA as an extender unit is a key strategy for creating methyl branches on even-numbered carbons within the fatty acid chain.

Table 2: Precursors for Branched-Chain Fatty Acid Synthesis

Precursor Amino Acid Branched Short-Chain Acyl-CoA Resulting BCFA Type
Leucine Isovaleryl-CoA iso-series (methyl branch on penultimate carbon)
Isoleucine 2-Methylbutyryl-CoA anteiso-series (methyl branch on antepenultimate carbon)
Valine Isobutyryl-CoA iso-series (methyl branch on penultimate carbon)
Propionyl-CoA Methylmalonyl-CoA (via carboxylation) Tuberculostearic acid and other methyl-branched acids

In plants, the production of BCFAs is less common than in bacteria but does occur, particularly in specialized tissues like trichomes. researchgate.net The engineering of plants to produce BCFAs is an area of active research for creating improved industrial oils. uky.edu

The key to producing BCFAs in plants lies in both the availability of branched primers and the specificity of the condensing enzymes. The β-ketoacyl-CoA synthase (KCS) is the rate-limiting enzyme in the ER-based fatty acid elongation complex and is a primary determinant of the final chain length and substrate specificity. nih.govfrontiersin.org The Arabidopsis thaliana genome, for example, contains 21 different KCS genes, indicating the existence of multiple FAE complexes with distinct specificities. nih.gov

Metabolic Transformations and Degradation Pathways

The breakdown of branched-chain fatty acids, including 2-methylnonadecanoic acid, is a critical metabolic process for energy production and cellular homeostasis. This intricate process involves a series of enzymatic reactions primarily occurring within the mitochondria.

Acyl-CoA Formation via Fatty-Acid CoA Ligase

The initial step in the metabolism of any fatty acid is its activation. This process is catalyzed by a family of enzymes known as long-chain-fatty-acid—CoA ligases, or acyl-CoA synthetases. wikipedia.orgwikipedia.org These enzymes utilize ATP to convert a fatty acid into its corresponding acyl-CoA thioester. wikipedia.orgwikipedia.org This reaction proceeds in two steps: first, the fatty acid reacts with ATP to form a fatty acyl-adenylate intermediate and pyrophosphate. Then, the acyl group is transferred to coenzyme A, forming fatty acyl-CoA and releasing AMP. wikipedia.org

This activation is crucial because the resulting acyl-CoA is a high-energy compound, primed for subsequent metabolic reactions. wikipedia.org There are multiple isoforms of long-chain acyl-CoA synthetases, each with distinct tissue expression patterns and subcellular localizations, which helps to partition acyl-CoAs towards different metabolic fates, such as oxidation for energy or incorporation into complex lipids. nih.gov

Acylcarnitine Derivative Formation and Transport

Once activated in the cytoplasm, long-chain fatty acyl-CoAs must be transported into the mitochondrial matrix where β-oxidation occurs. youtube.comcreative-proteomics.com The inner mitochondrial membrane is impermeable to acyl-CoAs. youtube.comnih.gov To overcome this barrier, a specialized transport system known as the carnitine shuttle is employed. wikipedia.orgyoutube.com

The process begins with the enzyme carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, which transfers the acyl group from acyl-CoA to carnitine, forming an acylcarnitine ester. youtube.comaocs.org This acylcarnitine is then transported across the inner mitochondrial membrane by a carrier protein called carnitine-acylcarnitine translocase. youtube.comyoutube.com Once inside the matrix, carnitine palmitoyltransferase II (CPT II) reverses the process, transferring the acyl group back to a mitochondrial CoA molecule, reforming acyl-CoA and releasing free carnitine. youtube.comaocs.org The regenerated carnitine is then shuttled back to the cytoplasm to participate in another round of transport. youtube.com This shuttle system is essential for the mitochondrial oxidation of long-chain fatty acids. nih.govresearchgate.net

Mitochondrial Beta-Oxidation of Branched-Chain Fatty Acids

Inside the mitochondrial matrix, branched-chain fatty acids, like their straight-chain counterparts, undergo β-oxidation, a cyclical process that shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2. aocs.orgwikipedia.org However, the presence of a methyl group on the carbon chain requires additional enzymatic steps compared to the standard β-oxidation of saturated, even-chain fatty acids. smpdb.ca

For a 2-methyl-branched fatty acid, the methyl group is at the alpha-carbon relative to the carboxyl group. Standard β-oxidation can proceed, but the final steps will be different. nih.gov In general, the β-oxidation of fatty acids involves a sequence of four enzymatic reactions:

Dehydrogenation by an acyl-CoA dehydrogenase, creating a double bond between the α and β carbons and producing FADH2. utah.edunih.gov There are different acyl-CoA dehydrogenases specific for short, medium, and long-chain fatty acids. utah.edu

Hydration by enoyl-CoA hydratase, which adds a water molecule across the double bond. youtube.com

Dehydrogenation by a hydroxyacyl-CoA dehydrogenase, which oxidizes the hydroxyl group to a keto group and produces NADH. youtube.com

Thiolytic cleavage by a thiolase, which cleaves the β-ketoacyl-CoA, releasing a molecule of acetyl-CoA and an acyl-CoA that is two carbons shorter. nih.gov

This cycle repeats until the fatty acid is completely broken down. wikipedia.org For branched-chain fatty acids, the process can be more complex. For instance, phytanic acid, a multi-methyl branched-chain fatty acid, requires an initial α-oxidation step in peroxisomes to remove the first carboxyl group before it can undergo β-oxidation in the mitochondria. smpdb.ca In the case of 2-methyl-branched fatty acids, β-oxidation can occur, but the final products may include propionyl-CoA in addition to acetyl-CoA, depending on the position of the branch. nih.gov Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle. wikipedia.org

Enzymatic Reactions in Branched Fatty Acid Metabolism

The metabolism of branched-chain fatty acids relies on a suite of specific enzymes to handle the structural complexities that hinder standard metabolic pathways.

Branched-chain amino acid transferases (BCATs) and branched-chain α-ketoacid dehydrogenase (BCKDH) are crucial in the initial steps of breaking down branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine. nih.gov This catabolism produces branched short-chain acyl-CoAs that can serve as primers for the synthesis of iso- and anteiso-branched-chain fatty acids. nih.govnih.gov

Fatty acid synthase (FASN) , while primarily responsible for synthesizing straight-chain fatty acids, exhibits promiscuity and can incorporate methylmalonyl-CoA instead of malonyl-CoA, leading to the formation of methyl-branched fatty acids. researchgate.netnih.gov

ECHDC1 is an enzyme that degrades ethylmalonyl-CoA and methylmalonyl-CoA, thereby limiting the synthesis of branched-chain fatty acids. nih.gov Its activity acts as a "metabolite repair" mechanism to prevent the accumulation of these branched structures. nih.gov

Carnitine acetyltransferase (CrAT) plays a role in exporting mitochondrial branched-chain acyl-CoAs to the cytosol for their incorporation into lipids. nih.gov

During degradation, the β-oxidation of odd-chain and some branched-chain fatty acids yields propionyl-CoA . This is then converted to succinyl-CoA through the action of three enzymes: propionyl-CoA carboxylase , methylmalonyl-CoA epimerase , and methylmalonyl-CoA mutase . wikipedia.org

Pyridoxal 5'-phosphate (PLP)-dependent enzymes are involved in the metabolism of branched-chain amino acids, which are precursors for some branched-chain fatty acids. mdpi.com

The interplay of these enzymes allows for both the synthesis and degradation of a diverse array of branched-chain fatty acid structures.

Metabolic Engineering Approaches for Fatty Acid Derivatives

The versatility of microbial systems, particularly yeast and E. coli, has made them attractive platforms for the production of valuable fatty acid derivatives through metabolic engineering. mdpi.comnih.gov These strategies aim to enhance the production of specific fatty acids or their derivatives for applications in biofuels, chemicals, and pharmaceuticals.

Key metabolic engineering strategies include:

Increasing Precursor Supply: Enhancing the availability of key precursors like acetyl-CoA and malonyl-CoA is a common approach. nih.govpnas.org This can be achieved by overexpressing enzymes such as acetyl-CoA carboxylase. biocyclopedia.com

Pathway Optimization: Rewiring metabolic pathways to channel more carbon flux towards fatty acid synthesis is another strategy. pnas.org This can involve the use of dynamic regulatory systems that respond to the intracellular concentration of key metabolites like malonyl-CoA. pnas.org

Enzyme Engineering and Selection: Identifying and overexpressing specific enzymes, such as thioesterases with desired chain-length specificity, can direct the synthesis towards fatty acids of a particular length. osti.gov For example, specific thioesterases have been used to produce octanoic acid and dodecanoic acid. osti.gov

Eliminating Competing Pathways: Deleting or downregulating genes involved in competing metabolic pathways can increase the pool of precursors available for fatty acid synthesis. frontiersin.org

Heterologous Expression: Introducing genes from other organisms can create novel biosynthetic pathways for the production of specific fatty acid derivatives. mdpi.com For instance, genes for enzymes that convert fatty acids into alcohols, aldehydes, or esters can be expressed in host microbes. nih.gov

These metabolic engineering approaches have successfully led to the production of various fatty acid derivatives, including short-chain and medium-chain fatty acids, as well as more complex molecules like methyl ketones. osti.govnih.gov The continued development of synthetic biology tools, such as CRISPR-Cas9, promises to further enhance the efficiency and scope of these engineering efforts. mdpi.comnih.gov

Advanced Analytical Methodologies for 2 Methylnonadecanoic Acid

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and analysis of complex lipid mixtures, including branched-chain fatty acids like 2-Methylnonadecanoic acid. Gas and liquid chromatography, often coupled with mass spectrometry, provide the necessary resolution and sensitivity for its detection.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful and traditionally deployed technique for the analysis of fatty acids, including branched-chain isomers. nih.gov It offers high resolution, enabling the separation of structurally similar compounds. nih.gov

Due to the low volatility and polar nature of free fatty acids, a derivatization step is essential prior to GC analysis. nih.govrestek.com The most common approach is the conversion of fatty acids into their more volatile and less polar fatty acid methyl esters (FAMEs). nih.govnih.govsigmaaldrich.com This process, known as esterification or transesterification, significantly improves the chromatographic properties of the analytes. sigmaaldrich.comnih.gov

Several reagents are used for this purpose, with acid- and base-catalyzed methods being prevalent. rsc.org Acid-catalyzed esterification often employs reagents like boron trifluoride (BF₃) in methanol (B129727) or hydrochloric acid (HCl) in methanol. restek.comnih.gov Base-catalyzed reactions, using reagents such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in methanol, offer a rapid, single-step process at room temperature, which can be advantageous for preventing the degradation of labile fatty acids. perlan.com.plchromatographyonline.com However, it's important to note that base-catalyzed methods may not be suitable for the derivatization of free fatty acids. chromatographyonline.com The choice of derivatization method can impact the efficiency and accuracy of the analysis, with some studies suggesting that a combined base-acid methylation approach can outperform other methods. rsc.org

The general procedure for FAME preparation involves the reaction of the lipid sample with a methylating agent, followed by extraction of the FAMEs into a nonpolar solvent like hexane. restek.comnih.gov The resulting FAMEs are then ready for GC or GC-MS analysis. restek.com

A typical acid-catalyzed derivatization procedure is outlined below:

StepDescription
1A small amount of the lipid sample (e.g., 1-25 mg) is placed in a reaction vessel. sigmaaldrich.com
2A solution of 14% boron trifluoride in methanol is added. restek.com
3The mixture is heated (e.g., at 60°C) for a specific duration to ensure complete reaction. restek.com
4After cooling, water and a nonpolar solvent (e.g., hexane) are added to extract the FAMEs. restek.com
5The organic layer containing the FAMEs is separated and dried before analysis. sigmaaldrich.com

The separation of FAMEs, especially isomeric forms like branched-chain and straight-chain fatty acids, relies heavily on the performance of the GC column. nih.gov Capillary columns have largely replaced packed columns for fatty acid analysis due to their significantly higher separation efficiency and ability to resolve complex mixtures. restek.com These columns provide a much greater number of theoretical plates, resulting in narrower peaks and improved resolution. nih.gov

The choice of the stationary phase of the capillary column is critical. For general FAME analysis, columns with polar stationary phases, such as those based on polyethylene (B3416737) glycol (e.g., WAX phases), are commonly used. fujifilm.comsigmaaldrich.com Highly polar cyano-substituted stationary phases are particularly effective for separating cis and trans isomers, as well as positional isomers of fatty acids. sigmaaldrich.com For analyses focusing on boiling point elution patterns, non-polar stationary phases like those made of 100% dimethylpolysiloxane are employed. sigmaaldrich.com

The dimensions of the capillary column, including its length, internal diameter, and film thickness, also play a crucial role in the separation. Longer columns and narrower internal diameters generally lead to higher resolution, while thicker films can accommodate higher sample loads and prevent peak distortion. fujifilm.com

Column ParameterImpact on Separation
Stationary Phase Polarity Affects the separation mechanism (e.g., by boiling point or by degree of unsaturation). fujifilm.comsigmaaldrich.com
Column Length Longer columns provide higher resolution. fujifilm.com
Internal Diameter Narrower columns offer higher efficiency and resolution. fujifilm.com
Film Thickness Thicker films increase sample capacity and can improve peak shape for high concentration components. fujifilm.com

Accurate quantification of 2-Methylnonadecanoic acid requires the use of robust analytical methods. The internal standard method is a widely accepted technique for quantitative GC analysis. nih.gov This method involves adding a known amount of a specific compound, the internal standard, to both the sample and the calibration standards. nih.govyoutube.com The internal standard should be a compound that is not naturally present in the sample and has similar chemical properties and chromatographic behavior to the analyte of interest. nih.gov For fatty acid analysis, odd-chain fatty acids like heptadecanoic acid (C17:0) or nonadecanoic acid (C19:0) are often used as internal standards. nih.govresearchgate.net

The concentration of the analyte is determined by comparing the ratio of the peak area of the analyte to the peak area of the internal standard in the sample with the corresponding ratios from a series of calibration standards. youtube.com This approach helps to compensate for variations in sample preparation, injection volume, and instrument response. nih.gov

Creating a calibration curve is another fundamental aspect of quantitative analysis. This involves analyzing a series of standards containing known concentrations of the analyte and plotting the instrument response (e.g., peak area) against the concentration. rsc.orgyoutube.com The concentration of the analyte in an unknown sample can then be determined by interpolating its response on the calibration curve.

Liquid Chromatography (LC) and LC-Mass Spectrometry (LC-MS)

While GC-MS is a dominant technique, liquid chromatography (LC), especially when coupled with high-resolution mass spectrometry (LC-HRMS), has emerged as a powerful alternative for the analysis of fatty acids. nih.govmdpi.com LC-MS methods can offer advantages such as the ability to analyze underivatized free fatty acids, thus avoiding time-consuming derivatization steps. mdpi.com

Reversed-phase chromatography, often using C8 or C18 columns, is a common separation mode for fatty acids. nih.gov Recent studies have also demonstrated the effectiveness of C30 reversed-phase columns for separating isobaric and isomeric fatty acids, including branched-chain fatty acids. biorxiv.org The mobile phase typically consists of a gradient of an organic solvent like methanol or acetonitrile (B52724) and an aqueous solution, sometimes with additives like tributylamine (B1682462) as an ion-pairing agent to improve peak shape and retention. nih.gov

LC-MS provides high sensitivity and selectivity, allowing for the detection and quantification of a wide range of fatty acids in a single run. nih.govmdpi.com High-resolution mass spectrometry further enhances the identification of analytes by providing accurate mass measurements. nih.gov

Capillary Electrophoresis (CE) for Enantiomer Separation

Capillary electrophoresis (CE) is a high-efficiency separation technique that can be particularly useful for the chiral separation of molecules, including the enantiomers of branched-chain fatty acids. nih.gov The separation in CE is based on the differential migration of charged species in an electric field.

For the separation of enantiomers, a chiral selector is added to the background electrolyte. nih.govnih.gov Cyclodextrins and their derivatives are commonly used chiral selectors in CE due to their ability to form inclusion complexes with a wide range of molecules, leading to the resolution of enantiomeric pairs. nih.gov The choice of the specific cyclodextrin (B1172386) and the experimental conditions, such as buffer pH and concentration, are critical for achieving successful chiral separation. nih.gov While the direct application of CE for the enantiomeric separation of 2-Methylnonadecanoic acid is not extensively documented, the principles of the technique suggest its potential for such applications.

Thin Layer Chromatography (TLC) in Initial Separations

Thin Layer Chromatography (TLC) serves as a fundamental and accessible technique for the initial separation of lipids and fatty acids from complex biological extracts. nih.gov It is a solid-liquid partitioning technique where sample components are separated based on their differential affinities for a stationary phase and a mobile phase. nih.gov For the separation of fatty acids like 2-methylnonadecanoic acid, normal-phase TLC is commonly employed, utilizing a polar stationary phase, typically silica (B1680970) gel, and a less polar mobile phase.

The separation on the TLC plate is primarily governed by the polarity of the analytes. In a mixture containing various lipid classes, nonpolar lipids such as triacylglycerols will migrate further up the plate, closer to the solvent front, while more polar lipids like free fatty acids and phospholipids (B1166683) will have stronger interactions with the silica gel and thus exhibit lower retention factor (Rf) values. researchgate.net

A common mobile phase for the separation of free fatty acids consists of a mixture of nonpolar and slightly polar organic solvents. A widely used system is a combination of hexane, diethyl ether, and acetic acid. researchgate.net The acetic acid in the mobile phase is crucial as it keeps the carboxylic acid group of the fatty acid protonated, thereby reducing its polarity and allowing it to migrate up the silica gel plate. Without it, the ionized carboxylate would bind very strongly to the stationary phase.

While specific Rf values are dependent on the exact conditions (e.g., plate type, solvent mixture ratios, temperature, and humidity), a general separation pattern can be described. avantiresearch.comavantiresearch.com In a typical separation of a lipid extract, 2-methylnonadecanoic acid would be found in the free fatty acid fraction.

Table 1: Illustrative TLC Separation of Lipid Classes

Lipid ClassExample Mobile SystemExpected Relative Rf Value
TriacylglycerolsHexane:Diethyl Ether:Acetic Acid (80:20:2, v/v/v)High
Free Fatty AcidsHexane:Diethyl Ether:Acetic Acid (80:20:2, v/v/v)Intermediate
PhospholipidsChloroform:Methanol:Water (65:25:4, v/v/v)Low

Note: This table provides a generalized expectation of separation. Actual Rf values can vary.

After development, the separated fatty acids can be visualized by spraying the plate with a suitable reagent, such as a primuline (B81338) solution, and viewing under UV light, or by exposure to iodine vapor. The band corresponding to the free fatty acids can then be scraped from the plate, and the fatty acids can be eluted from the silica gel for further, more detailed analysis by spectroscopic methods.

Spectroscopic Characterization

Following initial separation, a combination of spectroscopic techniques is essential for the unambiguous structural confirmation of 2-methylnonadecanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For fatty acids, analysis is typically performed on their methyl ester derivatives to improve solubility and spectral resolution.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the different types of protons in the molecule. For methyl 2-methylnonadecanoate, characteristic signals would include a doublet for the C2-methyl group, a multiplet for the proton at C2, a singlet for the methyl ester protons, a triplet for the terminal methyl group of the long alkyl chain, and a broad multiplet for the numerous methylene (B1212753) (-CH₂-) groups. nih.govresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals for methyl 2-methylnonadecanoate would include the carbonyl carbon of the ester, the methoxy (B1213986) carbon, the chiral carbon at position 2, the C2-methyl carbon, the terminal methyl carbon, and a series of signals for the methylene carbons in the long chain. oregonstate.edudocbrown.infochemicalbook.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is a 2D NMR technique that shows correlations between protons and carbons that are separated by two or three bonds. researchgate.netceitec.czlibretexts.org This is particularly useful for confirming the position of the methyl branch. For instance, a key HMBC correlation would be observed between the protons of the C2-methyl group and the carbonyl carbon (C1), as well as the C2 and C3 carbons. Similarly, the proton at C2 would show a correlation to the carbonyl carbon (C1) and the C2-methyl carbon. researchgate.netnih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 2-Methylnonadecanoate

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
1 (-C =O)-~177H2, H3, OCH₃
2 (-C H-)~2.45 (m)~41C1, C3, 2-CH₃
3 (-C H₂-)~1.45 (m)~34C1, C2, C4, C5
4-17 (-C H₂-)n~1.25 (br m)~25-32-
18 (-C H₂-)~1.25 (br m)~22.7C17, C19
19 (-C H₃)~0.88 (t)~14.1C17, C18
2-C H₃~1.15 (d)~17C1, C2, C3
O-C H₃~3.67 (s)~51.4C1

Note: These are predicted values based on general fatty acid data and data for shorter 2-methylalkanoates. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and structural features of a compound based on the mass-to-charge ratio of its ions. For fatty acid analysis, it is common to convert them into their fatty acid methyl esters (FAMEs) to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis.

Electron Ionization (EI) is a hard ionization technique that generates numerous fragment ions, providing a fragmentation pattern that can be used as a fingerprint for compound identification. libretexts.org However, for long-chain FAMEs, the molecular ion (M⁺) peak is often of low intensity or completely absent, which can make the determination of the molecular weight challenging. miamioh.edu

A significant challenge in the EI-MS analysis of fatty acids is the differentiation of positional isomers. researchgate.net Straight-chain and branched-chain isomers can produce very similar mass spectra. However, for 2-methyl branched FAMEs, some characteristic fragment ions can be observed. The presence of a methyl group at the C2 position leads to a prominent ion at m/z 88, resulting from a cleavage between C3 and C4, and another significant ion at m/z 101 due to cleavage between C2 and C3. researchgate.netresearchgate.net This is in contrast to straight-chain FAMEs, which are typically dominated by a fragment at m/z 74 due to the McLafferty rearrangement. researchgate.net

Table 3: Characteristic EI-MS Fragments for Differentiating Methyl Ester Isomers

Isomer TypeKey Fragment Ion (m/z)Fragmentation Origin
Straight-Chain74McLafferty Rearrangement
2-Methyl Branched88, 101Cleavage adjacent to the branch
3-Methyl Branched101, 115Cleavage adjacent to the branch

Tandem mass spectrometry (MS/MS) is a powerful technique to overcome the limitations of conventional EI-MS in isomer differentiation. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a characteristic fragment) is selected and then subjected to fragmentation through collision with an inert gas, a process known as collision-induced dissociation (CID) or collisionally-activated dissociation (CAD). libretexts.orgnih.gov

By analyzing the fragmentation of the selected molecular ion of a BCFAME, more specific structural information can be obtained. The collision energy can be controlled to induce specific fragmentation pathways that are characteristic of the branching position. For example, the low-energy CID of the molecular ions of BCFAMEs can yield fragments that are highly indicative of the location of the methyl branch, allowing for a more confident structural assignment than what is possible with EI-MS alone.

Electron Activated Dissociation (EAD) for Detailed Lipid Characterization

Electron Activated Dissociation (EAD) is an advanced mass spectrometry (MS) fragmentation technique that provides extensive structural details for lipids, including branched-chain fatty acids like 2-Methylnonadecanoic acid. sciex.comsciex.com Unlike conventional collision-induced dissociation (CID), which often yields limited diagnostic fragments, EAD generates a wealth of unique fragments, enabling a more complete structural elucidation from a single experiment. sciex.comsepscience.com This technique is particularly valuable for determining the precise location of modifications along the fatty acyl chain. sciex.comsciex.com

For a saturated branched-chain fatty acid such as 2-Methylnonadecanoic acid, EAD can pinpoint the location of the methyl group. The process involves irradiating precursor ions with electrons, which induces fragmentation across the entire length of the acyl chain. sciex.commetabolomics.blog This creates a characteristic "ladder" of fragment ions, with sequential losses of carbon units (e.g., -CH2-), corresponding to 14 Da. sciex.com A disruption in this regular pattern of fragmentation reveals the position of the methyl branch.

While CID struggles to differentiate positional isomers, EAD produces distinct fragment ions that allow for their unequivocal identification. sepscience.comsepscience.com The ability to tune the electron's kinetic energy provides flexibility in fragmenting different types of ions, making EAD a powerful tool for the detailed characterization of complex lipids. sciex.comsciex.com This methodology can be integrated into high-throughput workflows, allowing for the rapid and detailed analysis of lipids from complex mixtures. technologynetworks.comnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule like 2-Methylnonadecanoic acid. The FTIR spectrum provides a molecular fingerprint based on the absorption of infrared radiation by specific chemical bonds. For a long-chain branched fatty acid, the spectrum is characterized by several key absorption bands. researchgate.netnih.gov

The most prominent features in the FTIR spectrum of a saturated fatty acid include:

C-H Stretching Vibrations: Strong absorption bands are observed in the 2800–3000 cm⁻¹ region. mdpi.com Specifically, the asymmetric (νas) and symmetric (νs) stretching of methylene (CH₂) groups typically appear around 2920 cm⁻¹ and 2850 cm⁻¹, respectively. mdpi.com The methyl (CH₃) group also contributes to this region. nih.govmdpi.com

C=O Stretching Vibration: A very strong and sharp absorption band characteristic of the carboxylic acid carbonyl group appears around 1700–1710 cm⁻¹. researchgate.netmdpi.com This peak is a definitive indicator of the carboxylic acid functionality.

O-H Stretching and Bending: The O-H stretch of the carboxylic acid group results in a very broad band in the 2500–3500 cm⁻¹ region, often overlapping with the C-H stretching vibrations. researchgate.net An out-of-plane O-H bend can also be observed around 940 cm⁻¹. researchgate.net

CH₂ and CH₃ Bending Vibrations: The scissoring (in-plane bending) vibration of the CH₂ groups is found near 1465 cm⁻¹. mdpi.com The characteristic "umbrella" bending vibration for the CH₃ group is located around 1370 cm⁻¹. mdpi.com

The position and intensity of these bands can provide information on the length of the hydrocarbon chain and its crystalline state. mdpi.com

Table 1: Characteristic FTIR Absorption Bands for Long-Chain Saturated Fatty Acids

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~2920Asymmetric Stretching (νas)Methylene (CH₂)
~2850Symmetric Stretching (νs)Methylene (CH₂)
~1700Stretching (ν)Carbonyl (C=O)
2500-3500Stretching (ν)Hydroxyl (O-H)
~1465Scissoring (δ)Methylene (CH₂)
~1370Bending (δ)Methyl (CH₃)

Raman Spectroscopy

Raman spectroscopy is a non-destructive analytical technique that serves as a powerful complement to FTIR for lipid analysis. azolifesciences.com It measures the inelastic scattering of monochromatic light, providing detailed information about a molecule's vibrational modes. azolifesciences.comhoriba.com For fatty acids like 2-Methylnonadecanoic acid, Raman spectroscopy is particularly sensitive to the non-polar hydrocarbon backbone. azolifesciences.com

Key features in the Raman spectrum of a saturated fatty acid include:

C-H Stretching Region (2800-3000 cm⁻¹): This region is dominated by strong signals from the numerous CH₂ and CH₃ groups in the acyl chain. The relative intensities of the peaks in this area can provide information about the chain packing and conformational order. nih.gov

CH₂ Deformation Region (1400-1500 cm⁻¹): A strong band around 1440 cm⁻¹ is assigned to the CH₂ scissoring deformation, which is a hallmark of fatty acid spectra. nih.govmdpi.com

CH₂ Twisting and Wagging Modes (1295-1305 cm⁻¹): The twisting deformation of methylene groups gives rise to a distinct peak in this region. nih.gov

C-C Skeletal Vibrations (1060-1135 cm⁻¹): The all-trans conformation of a saturated fatty acid chain produces strong, sharp peaks in this region, specifically around 1063 cm⁻¹ and 1130 cm⁻¹. nih.gov The intensity and position of these bands are sensitive to the length and conformational order of the acyl chain. researchgate.net

C=O Stretching (1730-1750 cm⁻¹): While the carbonyl stretch is very strong in FTIR, it is typically weak in the Raman spectrum of fatty acids. nih.gov

Raman spectroscopy's high chemical specificity and minimal sample preparation requirements make it an excellent tool for studying the structural properties of fatty acids in various states. horiba.comsciencepublishinggroup.com

Table 2: Characteristic Raman Shifts for Long-Chain Saturated Fatty Acids

Raman Shift (cm⁻¹)Vibration ModeFunctional Group
~2845 & ~2880Symmetric & Asymmetric StretchingC-H (in CH₂ and CH₃)
~1440Scissoring (δ)Methylene (CH₂)
~1300Twisting (δ)Methylene (CH₂)
~1130 & ~1060Stretching (ν)Carbon-Carbon (C-C) skeletal

Integrated and Hyphenated Analytical Platforms

The analysis of 2-Methylnonadecanoic acid, especially within complex biological or environmental matrices, greatly benefits from the use of integrated and hyphenated analytical platforms. researchgate.netnih.gov These approaches combine a separation technique with a detection method, enhancing both selectivity and sensitivity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and well-established hyphenated technique for fatty acid analysis. nih.govnih.gov For GC-MS analysis, fatty acids like 2-Methylnonadecanoic acid are typically converted to more volatile fatty acid methyl esters (FAMEs) through a derivatization process. nih.govresearchgate.net The FAMEs are then separated based on their boiling points and polarity by the gas chromatograph. The separated components enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for definitive identification and quantification. nih.govresearchgate.net The mass spectrum provides structural confirmation, which is crucial for distinguishing between different fatty acid isomers. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful platform for lipidomics and the analysis of branched-chain fatty acids. springernature.comnih.gov It offers the advantage of analyzing fatty acids without derivatization, although derivatization can be used to improve ionization efficiency. nih.govspringernature.com LC separates compounds based on their partitioning between a mobile phase and a stationary phase. nih.gov This technique is particularly useful for separating isomers and is often coupled with tandem mass spectrometry (LC-MS/MS) for enhanced structural elucidation. nih.govrsc.org The combination of LC with advanced fragmentation techniques like EAD is emerging as a state-of-the-art workflow for in-depth lipid characterization. nih.gov

Other hyphenated techniques like GC-FTIR have also been utilized, where the separated compounds from the GC are analyzed by an FTIR spectrometer, providing isomer-specific infrared spectra for each component. spectra-analysis.com The integration of these powerful analytical tools provides a comprehensive approach to the separation, identification, and quantification of 2-Methylnonadecanoic acid. researchgate.net

Biological Roles and Significance of 2 Methylnonadecanoic Acid and Branched Chain Fatty Acids

Contribution to Cellular Lipids and Membrane Structure

2-Methylnonadecanoic acid is a type of branched-chain fatty acid (BCFA). ontosight.aiontosight.ai BCFAs are fatty acids with one or more methyl branches on their carbon chain, a structural feature that significantly influences their physical and chemical properties, such as melting point and solubility. ontosight.aiwikipedia.org These fatty acids are integral components of cellular lipids and play a crucial role in the structure and function of cell membranes. ontosight.aiaatbio.comnih.gov

The presence of a methyl group, as seen in 2-methylnonadecanoic acid, introduces a kink in the fatty acid chain. nih.gov This branching interferes with the tight packing of fatty acid tails in the lipid bilayer of the cell membrane. nih.govbioninja.com.au As a result, membranes containing BCFAs exhibit increased fluidity and a lower melting point compared to membranes composed solely of straight-chain fatty acids. bioninja.com.aunih.govyoutube.com This increased fluidity is vital for maintaining membrane function, particularly in response to environmental changes like temperature fluctuations. nih.govfrontiersin.org

Bacteria, in particular, utilize BCFAs to modulate their membrane fluidity as an adaptive response to different environmental conditions. nih.govfrontiersin.org For instance, an increase in the proportion of anteiso-branched fatty acids, which have a branch at the third-to-last carbon, is a known adaptation to reduced temperatures in some bacteria. nih.gov This adjustment helps to maintain the optimal fluidity of the cell membrane, which is essential for various cellular processes, including the function of embedded proteins. ontosight.ainih.gov The length of the fatty acid chains also impacts membrane fluidity; shorter chains lead to a more fluid membrane, while longer chains result in a more rigid structure due to increased intermolecular interactions. youtube.comyoutube.com

Table 1: Factors Influencing Cell Membrane Fluidity

Factor Effect on Membrane Fluidity Mechanism
Branched-Chain Fatty Acids (BCFAs) Increase The methyl branch creates a kink in the fatty acid tail, preventing tight packing. nih.govbioninja.com.au
Unsaturated Fatty Acids Increase Double bonds introduce kinks in the fatty acid tails, hindering close packing. nih.govbioninja.com.au
Saturated Fatty Acids Decrease Straight chains allow for tight packing and increased intermolecular interactions. bioninja.com.au
Shorter Fatty Acid Chains Increase Fewer atoms result in weaker intermolecular interactions between tails. youtube.comyoutube.com
Longer Fatty Acid Chains Decrease More atoms lead to stronger intermolecular interactions. youtube.comyoutube.com
Cholesterol Modulates At low temperatures, it increases fluidity by preventing tight packing. At high temperatures, it can decrease fluidity by restricting phospholipid movement. youtube.com

Role as Microbial Biomarkers in Environmental and Biological Samples

Branched-chain fatty acids, including isomers like 2-methylnonadecanoic acid, serve as important microbial biomarkers in various samples. wikipedia.orgnih.gov Their presence and relative abundance can provide insights into the microbial communities present in a given environment. BCFAs are predominantly found in bacteria, making them useful indicators of bacterial presence and activity. wikipedia.orgnih.gov

The analysis of fatty acid profiles, a technique known as fatty acid methyl ester (FAME) analysis, is a common method used in microbial ecology to identify and classify bacteria. nih.gov The occurrence of specific BCFAs, such as iso- and anteiso-fatty acids, as major components of cellular fatty acids is a key taxonomic criterion for many bacterial species. nih.gov For example, many species within the genera Bacillus and Lactobacillus have membranes where BCFAs constitute up to 95% of the total fatty acids. nih.gov

The detection of specific BCFAs can also indicate the presence of particular types of bacteria in environmental and biological samples. For instance, certain BCFAs are characteristic of actinomycetes, a group of bacteria known for producing a wide array of secondary metabolites. nih.govnih.gov In clinical settings, alterations in the fecal metabolome, including changes in fatty acid profiles, are being explored as potential non-invasive biomarkers for various diseases. nih.govfrontiersin.org For example, studies have linked changes in the gut microbiota and their associated fatty acid metabolites to conditions like rheumatoid arthritis and chronic atrophic gastritis. nih.govfrontiersin.org Furthermore, the presence of odd-chain fatty acids like pentadecanoic acid in the human gut is primarily attributed to microbial fermentation. nih.govresearchgate.net

Table 2: Examples of Branched-Chain Fatty Acids as Microbial Biomarkers

Branched-Chain Fatty Acid Type Associated Microorganisms Significance
iso- and anteiso-Fatty Acids Many bacterial species, particularly Gram-positive bacteria like Bacillus, Lactobacillus, and Staphylococcus aureus. nih.govnih.govnih.gov Used for bacterial identification and classification. Their ratio can indicate adaptation to environmental conditions like temperature. nih.govnih.gov
Specific BCFAs Actinomycetes Can indicate the presence of this diverse group of bacteria known for producing secondary metabolites. nih.govnih.gov
Odd-Chain Fatty Acids (e.g., Pentadecanoic acid) Rumen and gut microbiota. nih.govresearchgate.net Their presence in the human gut is linked to microbial activity and is being investigated for its health implications. frontiersin.orgnih.govresearchgate.net

Involvement in Specialized Metabolite Pathways

Branched-chain fatty acids like 2-methylnonadecanoic acid are synthesized through specialized metabolic pathways in microorganisms. frontiersin.orgnih.gov The biosynthesis of BCFAs typically starts with branched-chain amino acids such as valine, leucine, and isoleucine. nih.govnih.gov These amino acids are converted into their respective branched-chain α-keto acids, which are then decarboxylated to form short-chain acyl-CoA primers. nih.govfrontiersin.orgnih.gov These primers, such as isobutyryl-CoA, isovaleryl-CoA, and 2-methyl-butyryl-CoA, initiate the fatty acid synthesis process, leading to the formation of iso- and anteiso-branched-chain fatty acids. nih.govfrontiersin.org

The enzyme 3-ketoacyl-ACP synthase III (FabH) plays a crucial role in determining the type of fatty acid produced by selecting from the pool of available short-chain acyl-CoA primers. nih.gov Initiation with an amino acid-derived acyl-CoA results in a branched-chain fatty acid, whereas initiation with acetyl-CoA leads to a straight-chain fatty acid. nih.gov

In some organisms, BCFAs or their derivatives can be part of more complex specialized metabolites. For example, marine sponges are known to produce a variety of novel fatty acids, including 2-methyl branched monoenoic fatty acids and 2-hydroxy long-chain fatty acids. scielo.brnih.govresearchgate.netnih.gov These compounds are often associated with the sponge's phospholipids (B1166683) and may be produced by the sponge itself or by its symbiotic microorganisms. scielo.br The bloom-forming marine cyanobacterium Trichodesmium erythraeum has been found to produce high levels of 2-methyldecanoic acid and 2-methyldodecanoic acid, suggesting these atypical fatty acids may have a specific biological role in this globally significant organism. nih.govresearchgate.net Additionally, some specialized metabolites in plants, such as certain N-acylnornicotines, incorporate fatty acid-like moieties, highlighting the diverse roles of fatty acid biosynthesis pathways. nih.gov The production of such specialized metabolites is often linked to the organism's interaction with its environment and can have functions such as chemical defense or signaling. nih.govnih.gov

Emerging Research Perspectives and Future Directions

Discovery and Characterization of Novel Enzymes in 2-Methylnonadecanoic Acid Metabolism

The biosynthesis and degradation of 2-methylnonadecanoic acid are governed by a suite of enzymes, many of which are not fully characterized. The discovery of novel enzymes is critical to understanding its metabolic pathways. The primary route for the synthesis of BCFAs involves the use of branched-chain amino acid (BCAA) degradation products as primers for the fatty acid synthase (FAS) complex. nih.govnih.gov For instance, the catabolism of isoleucine can produce 2-methylbutyryl-CoA, which can serve as a starter unit for the synthesis of anteiso BCFAs. nih.gov

Recent research has focused on identifying and characterizing the kinetic properties of enzymes that can produce BCFAs. researchgate.net While metazoan FAS (mFAS) is known to predominantly synthesize straight-chain fatty acids, it can also incorporate branched starter units, albeit at a lower efficiency. nih.gov The ketoacyl synthase (KS) domain of the FAS has been identified as a key determinant of substrate specificity and the rate of BCFA production. researchgate.net

High-throughput screening of putative oxidoreductases is a promising approach for discovering novel enzymes that may be involved in the modification or degradation of long-chain fatty acids like 2-methylnonadecanoic acid. nih.gov Furthermore, the promiscuity of certain enzymes, such as carnitine acetyltransferase (CrAT) in adipose tissue, which facilitates the export of mitochondrial BCAA catabolites for cytosolic lipogenesis, highlights the potential for discovering new enzymatic functions in known proteins. nih.gov

Table 1: Key Enzymes in Branched-Chain Fatty Acid Metabolism

Enzyme ClassSpecific Enzyme ExampleFunction in BCFA Metabolism
TransferasesBranched-chain amino acid transferases (BCATs)Initiates BCAA catabolism to produce branched-chain keto acids. nih.gov
Dehydrogenase ComplexesBranched-chain keto-acid dehydrogenase (BCKDH)Catalyzes the oxidative decarboxylation of branched-chain keto acids to produce branched-chain acyl-CoAs. nih.gov
SynthasesFatty Acid Synthase (FASN)Elongates the fatty acid chain using a branched-chain acyl-CoA as a primer. nih.gov
CarboxylasesPropionyl-CoA carboxylase (PCC)Involved in the metabolism of some BCAA degradation products. researchgate.net
OxidasesP450 MonooxygenasesCan introduce hydroxyl groups into fatty acid chains, potentially modifying BCFAs. frontiersin.org

Genetic and Metabolic Engineering for Controlled Biosynthesis

The unique properties of BCFAs have made them attractive targets for metabolic engineering. The goal is to create microbial or plant-based systems for the controlled biosynthesis of specific BCFAs like 2-methylnonadecanoic acid. Researchers have successfully engineered Escherichia coli to produce high percentages of BCFAs by addressing bottlenecks in the metabolic pathway, such as the incomplete lipoylation of 2-oxoacid dehydrogenases. nih.gov By optimizing lipoylation pathways and enhancing the pool of branched-chain α-ketoacid precursors, significant titers of BCFAs have been achieved. nih.gov

Similarly, Saccharomyces cerevisiae (yeast) has been engineered to produce fatty acid short- and branched-chain alkyl esters. nih.gov This involves the expression of wax ester synthase genes with different alcohol preferences and the deletion of negative regulators of phospholipid metabolism to increase the flux towards fatty acyl-CoAs. nih.gov

In plants, the modification of fatty acid profiles has been achieved through genetic engineering. For example, the expression of specific thioesterase genes (FatB) can influence the chain length of fatty acids produced. frontiersin.org The Cre/LoxP system has been used for multigene expression in Arabidopsis thaliana to enhance the production of medium-chain fatty acids, a strategy that could be adapted for long-chain BCFAs. nih.gov Furthermore, CRISPR/Cas9 gene editing has been used to mutate genes like FAD2 in Brassica napus to alter the fatty acid composition. nih.gov

Table 2: Genetic Targets for Engineering 2-Methylnonadecanoic Acid Biosynthesis

Gene/EnzymeOrganism of Origin/TargetEngineering StrategyDesired Outcome
2-oxoacid dehydrogenasesE. coliEnhanced lipoylationIncreased BCFA production. nih.gov
Wax ester synthase (ws2, Maqu_0168)Marinobacter sp. / S. cerevisiaeHeterologous expressionProduction of branched-chain fatty acid esters. nih.gov
Thioesterases (FatB)Plants / E. coliHeterologous expressionControl over fatty acid chain length. frontiersin.org
Fatty Acid Desaturase 2 (FAD2)Brassica napusCRISPR/Cas9-mediated mutationAlteration of fatty acid profiles. nih.gov
Lysophosphatidic acid acyltransferase (LPAAT)Cocos nucifera / A. thalianaMultigene expressionIncreased incorporation of specific fatty acids into triacylglycerols. nih.gov

Advanced Structural Elucidation of Minor Isomers and Derivatives

The precise structural characterization of 2-methylnonadecanoic acid and its minor isomers and derivatives is crucial for understanding its function. Traditional gas chromatography-mass spectrometry (GC-MS) of fatty acid methyl esters (FAMEs) often struggles with the co-elution and similar mass spectra of isomeric BCFAs. nih.gov

Advanced analytical techniques are being developed to overcome these challenges. Ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS) offers an alternative for the isomer-selective profiling of BCFAs without the need for derivatization. nih.govresearchgate.net The use of different UHPLC columns, such as chiral and reversed-phase columns, allows for the separation of constitutional isomers based on chain length, branching type, and branching position. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) techniques are also being refined for better structural elucidation. For example, charge-switching chemistries combined with MS/MS can help differentiate between iso, anteiso, and straight-chain fatty acid isomers. nih.gov This method can even allow for the de novo assignment of methyl branch points. nih.gov Chemical ionization (CI) based methods can also be used to identify and quantify low-abundance BCFAs that are difficult to detect with electron ionization (EI) methods. rsc.org

Table 3: Comparison of Analytical Techniques for BCFA Isomer Analysis

TechniqueAdvantagesDisadvantages
GC-MS of FAMEsWell-established, extensive libraries.Co-elution of isomers, similar fragmentation patterns. nih.gov
UHPLC-MS/MSIsomer selectivity without derivatization, suitable for a wide range of chain lengths. nih.govresearchgate.netRequires careful method development and column selection.
Charge-Switching MS/MSCan differentiate iso and anteiso isomers and assign branch points. nih.govMay be less sensitive for very low abundance isomers.
CI-MS/MSHigher sensitivity for certain low-level BCFAs. rsc.orgNot as widely available as EI-MS.

Investigation of Ecological Roles and Interspecies Interactions

Branched-chain fatty acids are known to play important roles in microbial ecology. In many bacteria, BCFAs are major components of the cell membrane, where they influence fluidity and adaptation to environmental stress. creative-proteomics.com The specific structure of 2-methylnonadecanoic acid likely contributes to the membrane properties of the organisms that produce it.

Recent research has highlighted the role of BCAA metabolism, the precursor pathway for BCFAs, in mediating interactions between different bacterial species. In marine biofilms, positive interactions between Roseobacteraceae strains have been linked to the exchange of BCAAs. asm.org This suggests that BCFAs, as downstream products, could also be involved in these symbiotic relationships, potentially as signaling molecules or as components of the biofilm matrix. asm.org

In the context of the gut microbiome, the metabolism of macronutrients by gut bacteria produces a variety of metabolites, including branched-chain short-chain fatty acids (BSCFAs). acs.org The gut microbiome has been shown to influence the homeostasis of BCAAs and lipids in the host, which can have implications for metabolic health. doi.org Therefore, 2-methylnonadecanoic acid produced by gut microbes could potentially influence host physiology.

Comparative Lipidomics and Metabolomics Studies

Comparative lipidomics and metabolomics are powerful tools for understanding the biological significance of 2-methylnonadecanoic acid. By comparing the lipid and metabolite profiles of different organisms, or of the same organism under different conditions, researchers can identify correlations between the abundance of 2-methylnonadecanoic acid and specific physiological or pathological states.

Metabolomics studies have established a strong link between elevated levels of circulating BCAAs and metabolic diseases such as obesity and insulin (B600854) resistance. nih.govnih.gov These studies often employ targeted methods to accurately quantify BCAAs and related metabolites in biological samples like plasma and feces. nih.gov Lipidomics platforms can provide a comprehensive analysis of the fatty acid composition of different lipid classes, such as phospholipids (B1166683) and triacylglycerols. nih.govnih.gov

A comparative lipidomics study could, for example, analyze the abundance of 2-methylnonadecanoic acid in the tissues of lean versus obese individuals, or in different bacterial species from the gut. Such studies could reveal whether 2-methylnonadecanoic acid is a biomarker for certain conditions or if it plays a causative role. The interplay between BCAA and lipid metabolism is a key area of investigation, as evidence suggests they can synergize to impact metabolic health. nih.govmdpi.com

Table 4: Hypothetical Outline of a Comparative Lipidomics Study on 2-Methylnonadecanoic Acid

Study ComponentDescription
Objective To compare the abundance of 2-methylnonadecanoic acid in the gut microbiome of individuals with and without metabolic syndrome.
Sample Cohort Fecal samples from a cohort of individuals with diagnosed metabolic syndrome and a matched control group.
Analytical Method UHPLC-MS/MS for the targeted quantification of 2-methylnonadecanoic acid and other BCFAs. Global lipidomics to profile changes in major lipid classes.
Data Analysis Statistical analysis to identify significant differences in 2-methylnonadecanoic acid levels between the two groups. Correlation analysis with clinical parameters of metabolic syndrome.
Potential Outcome Identification of 2-methylnonadecanoic acid as a potential biomarker for metabolic syndrome or as a target for therapeutic intervention through modulation of the gut microbiome.

Q & A

Basic Research Questions

Q. What are the primary analytical methods for identifying and quantifying 2-methylnonadecanoic acid in complex mixtures?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for separating and identifying branched-chain fatty acids like 2-methylnonadecanoic acid. Derivatization (e.g., methylation to form methyl esters) improves volatility . For quantification, internal standards such as deuterated analogs (e.g., nonadecanoic acid-d37) are recommended to correct for matrix effects . Cross-validation with nuclear magnetic resonance (NMR) spectroscopy can resolve structural ambiguities, particularly for distinguishing positional isomers .

Q. How can researchers synthesize high-purity 2-methylnonadecanoic acid for experimental use?

  • Methodology : Synthesis typically involves Grignard reactions or alkylation of shorter-chain precursors. For isotopic labeling (e.g., deuterium or carbon-13), hydrogenation of unsaturated intermediates with labeled reagents is employed . Purification requires fractional crystallization or preparative HPLC, with purity verified via melting point analysis (68–70°C for nonadecanoic acid derivatives) and GC-MS .

Q. What are the key physicochemical properties of 2-methylnonadecanoic acid relevant to experimental design?

  • Methodology : Critical properties include:

  • Melting point : ~68–70°C (based on nonadecanoic acid analogs) .
  • Solubility : Insoluble in water; soluble in ethanol, chloroform, and benzene .
  • Stability : Store at 0–6°C under inert gas to prevent oxidation. Avoid prolonged exposure to light or moisture .
    • Experimental protocols should pre-test solubility in target solvents to avoid precipitation in biological assays.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 2-methylnonadecanoic acid?

  • Methodology : Contradictions may arise from impurities, isomer interference, or assay variability. Strategies include:

  • Purity verification : Use orthogonal techniques (GC-MS, HPLC, NMR) to confirm compound integrity .
  • Isomer-specific assays : Employ chiral chromatography or enzymatic probes to isolate bioactivity of 2-methyl vs. other methyl isomers .
  • Dose-response validation : Replicate studies across multiple cell lines or model organisms to rule out system-specific effects .

Q. What experimental approaches are suitable for studying the metabolic pathways of 2-methylnonadecanoic acid in vivo?

  • Methodology : Isotopic tracer studies (e.g., ¹³C-labeled 2-methylnonadecanoic acid) combined with metabolomics (LC-MS/MS) can map β-oxidation intermediates and incorporation into lipid pools . For tissue-specific uptake, use radiolabeled (³H) analogs and autoradiography. Knockout models (e.g., acyl-CoA dehydrogenase mutants) help identify rate-limiting enzymes .

Q. How does the branched-chain structure of 2-methylnonadecanoic acid influence its membrane interactions compared to linear fatty acids?

  • Methodology : Langmuir monolayer assays measure packing efficiency and phase behavior at air-water interfaces. Molecular dynamics simulations predict steric effects of the methyl branch on bilayer permeability. Differential scanning calorimetry (DSC) compares thermotropic phase transitions in model membranes .

Data Reporting and Reproducibility

Q. What are best practices for reporting spectral data (NMR, MS) of 2-methylnonadecanoic acid to ensure reproducibility?

  • Guidelines :

  • NMR : Report chemical shifts (δ in ppm), multiplicity, and coupling constants. Assign peaks using 2D techniques (COSY, HSQC) .
  • MS : Include fragmentation patterns and ionization mode (e.g., EI+ at 70 eV). Reference library spectra (e.g., NIST WebBook) for cross-comparison .
  • Metadata : Document solvent, temperature, and instrument calibration details .

Q. How should researchers address gaps in toxicological data for 2-methylnonadecanoic acid?

  • Methodology : Conduct tiered testing:

  • In vitro : Use Ames tests for mutagenicity and MTT assays for cytotoxicity .
  • In vivo : Acute toxicity studies in rodents (OECD 423) with histopathological analysis.
  • Computational : Apply QSAR models (e.g., EPA TEST) to predict ecotoxicological endpoints .

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